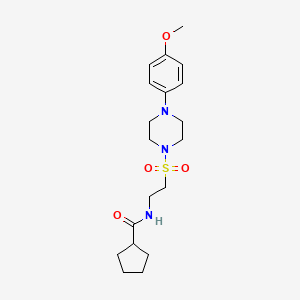

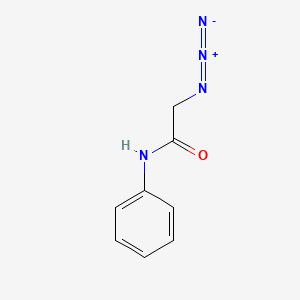

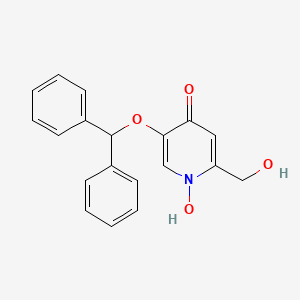

4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-

Vue d'ensemble

Description

The compound “4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-” is also referred to as diphenylpyraline hydrochloride (DPP). It is a first-generation antihistamine . It has been used as a pharmacotherapy for Parkinson’s disease .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds involves various methods. For instance, the Richter cyclization was used for the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones . Another study designed and synthesized 5-[4′-({4-[(4-aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles and [2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl-substituted-1-carbodithioates .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments were used to investigate the molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins . Another study investigated the structural, wave functional, and electronic properties of monomeric and dimeric forms of 2-methyl-4(1H)-quinolone .Applications De Recherche Scientifique

Environmental Monitoring and Analytical Methods

Research on related compounds involves developing analytical methods to detect and quantify chemicals in environmental samples. For example, methods have been developed to measure concentrations of polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites in human and environmental samples. These methods are crucial for assessing exposure levels and understanding the distribution of these compounds in the environment (Sjödin et al., 1999), (Qiu et al., 2008).

Human Health and Exposure Studies

Studies have investigated the exposure of specific populations, such as preschool children and pregnant women, to environmental contaminants, including organophosphorus and pyrethroid pesticides, as well as PBDEs and their metabolites. These studies aim to understand the extent of human exposure and potential health risks, especially in vulnerable populations (Babina et al., 2012), (Wan et al., 2010).

Toxicological Effects and Mechanisms

Research also focuses on the toxicological effects of chemical exposure, including the potential for neurodevelopmental impacts and thyroid function disruption. Understanding the mechanisms by which chemicals exert their effects is essential for assessing risk and informing regulatory decisions (Zota et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be identified. It is known that compounds with similar structures often interact with histamine receptors, particularly the h1-receptor . These receptors play a crucial role in allergic reactions and are found on various cells in the body, including smooth muscle cells, endothelial cells, and cells in the central nervous system .

Mode of Action

The compound likely acts as an antagonist at its target sites, preventing the action of histamine by competing for H1-receptor sites on effector cells . Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus .

Biochemical Pathways

This disruption can lead to a decrease in the symptoms associated with allergic reactions, such as inflammation and itching .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic effects on histamine receptors. By blocking these receptors, the compound can prevent the physiological responses typically associated with histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability . This can result in a reduction in the symptoms of allergic reactions.

Safety and Hazards

Propriétés

IUPAC Name |

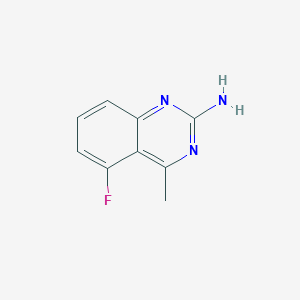

5-benzhydryloxy-1-hydroxy-2-(hydroxymethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-13-16-11-17(22)18(12-20(16)23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,19,21,23H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJNKCFGFYTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- | |

CAS RN |

114875-62-6 | |

| Record name | 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)